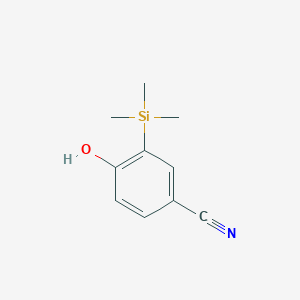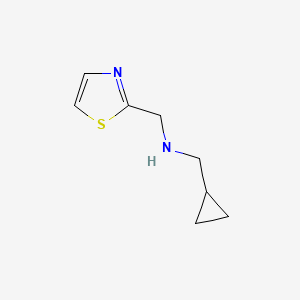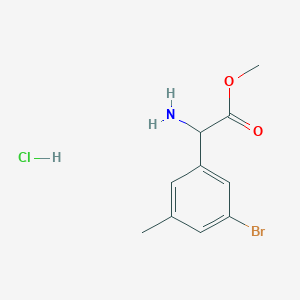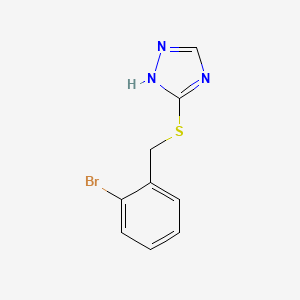
(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” is a chiral organic compound with the following chemical structure:
(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis
This compound belongs to the class of pyrrolidine derivatives and contains both amine and hydrochloride functional groups. Its stereochemistry is defined by the (3R,4S) configuration.
Preparation Methods
Synthetic Routes:: The synthetic routes for “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” involve the following steps:
Starting Material: Begin with suitable starting materials, such as commercially available compounds or intermediates.
Chiral Synthesis: As this compound is chiral, enantioselective synthesis is crucial. Chiral reagents or catalysts can be employed to obtain the desired stereochemistry.
Pyrrolidine Ring Formation: Construct the pyrrolidine ring using appropriate reagents and conditions.
Amination: Introduce amino groups at the appropriate positions.
Hydrochloride Salt Formation: Convert the free base to its hydrochloride salt.
Industrial Production:: The industrial production of this compound may involve large-scale chiral synthesis, purification, and isolation. Specific industrial methods would depend on proprietary processes used by manufacturers.
Chemical Reactions Analysis
Reactions:: “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” can undergo various reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of carbonyl groups or other functional groups.
Substitution: Nucleophilic substitution reactions.
Other Transformations: Depending on the specific substituents, it may participate in additional reactions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). Major products could include amine oxides.
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction products may include corresponding amines.
Substitution: React with nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Scientific Research Applications
“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” finds applications in:
Medicine: Potential as a chiral intermediate for drug synthesis.
Chemical Research: Used in the development of novel ligands or catalysts.
Industry: May serve as a building block for fine chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific applications. It could interact with biological targets, enzymes, or receptors, leading to various effects.
Comparison with Similar Compounds
Remember that further research and consultation with specialized literature would provide deeper insights into this compound’s unique features and potential.
ChemicalBook: Structure Search CAS Database: Compound Information CAS Database: (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS Database: (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Properties
Molecular Formula |
C4H14Cl3N3 |
|---|---|
Molecular Weight |
210.53 g/mol |
IUPAC Name |
(3S,4R)-pyrrolidine-3,4-diamine;trihydrochloride |
InChI |
InChI=1S/C4H11N3.3ClH/c5-3-1-7-2-4(3)6;;;/h3-4,7H,1-2,5-6H2;3*1H/t3-,4+;;; |
InChI Key |
MMERUENHQOAXRE-NSHFDXEUSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)N)N.Cl.Cl.Cl |
Canonical SMILES |
C1C(C(CN1)N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)

![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)

![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)
![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
